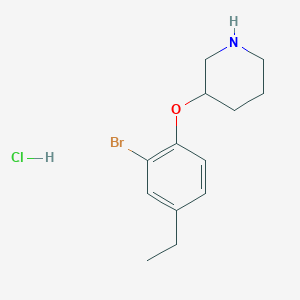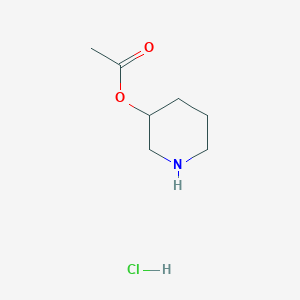
3-Piperidinyl acetate hydrochloride
Descripción general
Descripción
3-Piperidinyl acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is a derivative of piperidine, an organic compound that is a six-membered ring containing five methylene bridges and one amine bridge .
Molecular Structure Analysis
The molecular structure of 3-Piperidinyl acetate hydrochloride consists of a piperidine ring attached to an acetate group . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-6(9)10-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H .Chemical Reactions Analysis
Piperidine, the base structure of 3-Piperidinyl acetate hydrochloride, is widely used to convert ketones to enamines. Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
3-Piperidinyl acetate hydrochloride: is utilized in the synthesis of a wide range of piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as they form the backbone of many drugs . The compound serves as a starting material for intra- and intermolecular reactions leading to substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Research
In pharmacology, 3-Piperidinyl acetate hydrochloride derivatives exhibit a variety of biological activities. They are explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .
Anticancer Applications
Specific derivatives of 3-Piperidinyl acetate hydrochloride are being researched for their anticancer properties. They are studied for their ability to inhibit cancer cell growth and metastasis in various types of cancers .
Neuropharmacological Applications
Neuropharmacology benefits from the derivatives of 3-Piperidinyl acetate hydrochloride in the development of treatments for neurodegenerative diseases such as Alzheimer’s, as well as for their antipsychotic properties .
Analgesic and Anti-inflammatory Uses
The compound’s derivatives are also being investigated for their analgesic and anti-inflammatory effects, which could lead to new pain management and anti-inflammatory medications .
Antimicrobial and Antifungal Research
Research into antimicrobial and antifungal applications of 3-Piperidinyl acetate hydrochloride derivatives is ongoing, with the aim of discovering new treatments for infections caused by resistant strains of bacteria and fungi .
Cardiovascular Research
In cardiovascular research, derivatives of 3-Piperidinyl acetate hydrochloride are being studied for their potential antihypertensive effects, which could be beneficial in treating high blood pressure .
Chemical Synthesis and Material Science
Lastly, 3-Piperidinyl acetate hydrochloride is used in chemical synthesis and material science research due to its reactivity and versatility as a building block for synthesizing complex organic compounds .
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-Piperidinyl acetate hydrochloride, is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic applications of this compound and its derivatives.
Propiedades
IUPAC Name |
piperidin-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPIFBKRXMLKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)


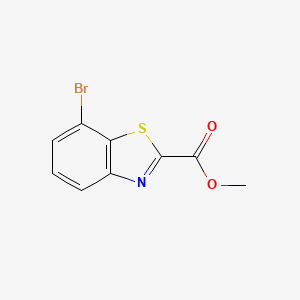
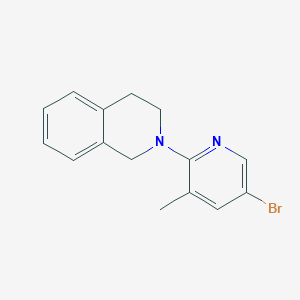
![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)
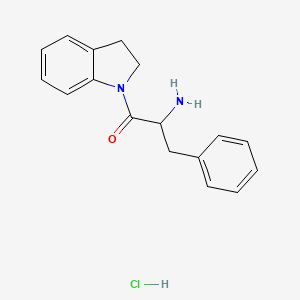

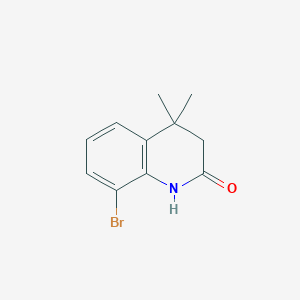
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol](/img/structure/B1525136.png)


